molecular formula C17H12ClNO2 B405507 2-Methylquinolin-8-yl 2-chlorobenzoate

2-Methylquinolin-8-yl 2-chlorobenzoate

Cat. No.: B405507
M. Wt: 297.7g/mol
InChI Key: HIPKIKFYZQOZRQ-UHFFFAOYSA-N
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Description

2-Methylquinolin-8-yl 2-chlorobenzoate is a synthetic ester compound combining a quinoline scaffold with a substituted benzoyl group. This compound is structurally distinct from simpler benzoate esters (e.g., methyl or benzyl benzoates) due to the quinoline backbone, which may enhance its stability and pharmacological properties.

Properties

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7g/mol

IUPAC Name

(2-methylquinolin-8-yl) 2-chlorobenzoate

InChI

InChI=1S/C17H12ClNO2/c1-11-9-10-12-5-4-8-15(16(12)19-11)21-17(20)13-6-2-3-7-14(13)18/h2-10H,1H3

InChI Key

HIPKIKFYZQOZRQ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3Cl)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3Cl)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Methyl 2-Chlorobenzoate (M2CB)
  • Structure : A simple ester with a 2-chlorobenzoate group linked to a methyl group.
  • Applications : Used in studies of electrophilic/nucleophilic aromatic substitution due to its electron-withdrawing chlorine substituent .
Adamantane-Based 2-Chlorobenzoate Esters
  • Structure : 2-Chlorobenzoate linked to an adamantane moiety (e.g., 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate).
  • Key Differences : The adamantane group enhances hydrophobicity and antioxidant activity.
  • Bioactivity : Demonstrates superior hydrogen peroxide radical scavenging (IC₅₀ ≈ 12 µM) compared to standard antioxidants like ascorbic acid .
Prop-2-ynyl 2-Chlorobenzoate
  • Structure : 2-Chlorobenzoate esterified with a propargyl alcohol group.
  • Applications: Serves as a precursor in click chemistry for synthesizing nanostructured composites (e.g., silsesquioxane derivatives) .

Functional Analogues

Indole-Based Derivatives with Chlorobenzyl Groups
  • Example: 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-N-(2-methylquinolin-8-yl)-2-oxoacetamide.
  • Key Differences: Incorporates an indole core instead of quinoline but shares the 2-chlorobenzoate motif.
  • Bioactivity : Exhibits apoptosis-inducing effects in tumor cells, highlighting the role of chloroaromatic groups in anticancer activity .

Comparative Bioactivity and Stability

Compound Name Structural Features Bioactivity/Function Stability/Degradation
2-Methylquinolin-8-yl 2-chlorobenzoate Quinoline + 2-chlorobenzoate Potential anticancer/antimicrobial activity Likely resistant to microbial degradation
Methyl 2-chlorobenzoate (M2CB) Simple ester Model for electrophilic substitution studies Rapid biodegradation via esterases
Adamantane-2-chlorobenzoate Adamantane + 2-chlorobenzoate Strong antioxidant (IC₅₀ ~12 µM) High thermal/chemical stability
Prop-2-ynyl 2-chlorobenzoate Propargyl ester Click chemistry precursor Reacts rapidly in azide-alkyne cycloadditions
Key Findings:
  • Bioactivity: Adamantane-2-chlorobenzoate outperforms simpler esters in antioxidant assays, while quinoline-linked derivatives may target nucleic acids due to aromatic interactions .
  • Stability: The quinoline backbone in this compound likely reduces susceptibility to enzymatic degradation compared to methyl or benzyl esters .
  • Environmental Fate: 2-Chlorobenzoate derivatives are typically degraded via dioxygenases (e.g., 2-chlorobenzoate dioxygenase in microbial communities), but the quinoline group may impede this pathway .

Pharmacological and Industrial Relevance

  • Antimicrobial Potential: The 2-chlorobenzoate group disrupts bacterial chemotaxis in Pseudomonas putida, though its efficacy in quinoline derivatives requires further study .
  • Material Science: Prop-2-ynyl 2-chlorobenzoate’s role in synthesizing silsesquioxane composites highlights its utility in nanotechnology .

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